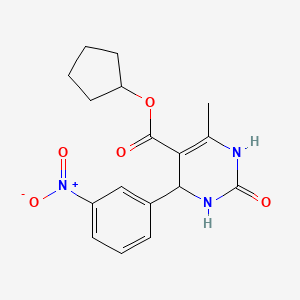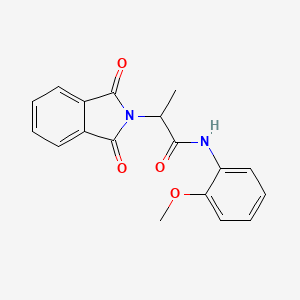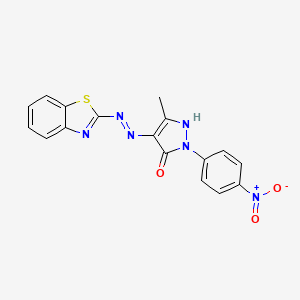
(5E)-5-(2-fluorobenzylidene)-2-imino-2,5-dihydro-1,3-thiazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE: is a heterocyclic compound that features a thiazolidinone core with a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate in an ethanol solvent under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity .
Biology and Medicine: Research has shown that derivatives of this compound exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. These activities make it a valuable scaffold for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway .
Comparison with Similar Compounds
- (5E)-5-[(2-CHLOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
- (5E)-5-[(2-BROMOPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
- (5E)-5-[(2-METHOXYPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE
Uniqueness: The presence of the fluorine atom in (5E)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-IMINO-1,3-THIAZOLIDIN-4-ONE imparts unique electronic properties, enhancing its reactivity and biological activity compared to its chloro, bromo, and methoxy analogs. This makes it a more potent candidate for drug development and other applications .
Properties
Molecular Formula |
C10H7FN2OS |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(5E)-2-amino-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H7FN2OS/c11-7-4-2-1-3-6(7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5+ |
InChI Key |
RYNVGBXQNNKOSG-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N=C(S2)N)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N=C(S2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-(4-methylphenyl)acetamide](/img/structure/B11701510.png)
![3-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}-N-(naphthalen-1-yl)benzamide](/img/structure/B11701519.png)

![(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate](/img/structure/B11701525.png)
![{2-methoxy-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetonitrile](/img/structure/B11701540.png)
![3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11701543.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701549.png)

![4-hydroxy-N'-[(E,2E)-3-phenyl-2-propenylidene]benzohydrazide](/img/structure/B11701564.png)

![methyl N-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]tryptophanate](/img/structure/B11701575.png)
